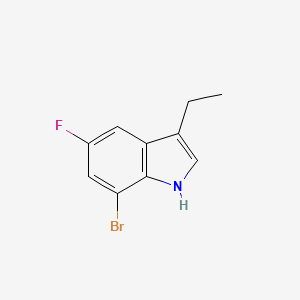

7-Bromo-3-ethyl-5-fluoro-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-3-ethyl-5-fluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrFN/c1-2-6-5-13-10-8(6)3-7(12)4-9(10)11/h3-5,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMWADUVPZWTPJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CNC2=C1C=C(C=C2Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Approaches for 7 Bromo 3 Ethyl 5 Fluoro 1h Indole and Analogous Structures

Established Indole (B1671886) Core Formation Methodologies and Their Adaptation for Complex Substitutions

The construction of the indole nucleus is a cornerstone of heterocyclic chemistry, with a rich history of named reactions that have been refined and adapted over more than a century. byjus.com These classical methods, along with more recent developments, provide a powerful toolkit for accessing complex indole derivatives.

Classical Syntheses (e.g., Fischer, Larock, Madelung, Reissert) in the Context of Halogenated and Alkylated Indoles

Classical indole syntheses remain highly relevant for the preparation of substituted indoles, including those bearing halogen and alkyl groups. Each method offers unique advantages and is suited to different substitution patterns.

The Fischer indole synthesis , discovered by Emil Fischer in 1883, is a robust and widely used method for preparing indoles from the acid-catalyzed cyclization of arylhydrazones. byjus.comwikipedia.org The arylhydrazones are typically formed from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. byjus.comwikipedia.org This method is particularly versatile, allowing for the synthesis of a wide variety of substituted indoles. byjus.com For instance, the use of a 2,6-dihalophenylhydrazine in a Fischer synthesis can lead to the formation of 5,7-dihaloindoles, although halogen interchange has been observed with certain zinc halide catalysts. acs.org A three-component variant of the Fischer synthesis allows for a one-pot process starting from nitriles, organometallic reagents, and arylhydrazine hydrochlorides. springernature.com

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an o-iodoaniline and a disubstituted alkyne. wikipedia.orgsynarchive.com This method provides a direct route to 2,3-disubstituted indoles with excellent regioselectivity. rsc.orgub.edu The reaction mechanism involves the oxidative addition of the o-iodoaniline to a Pd(0) species, followed by alkyne insertion and reductive elimination. wikipedia.orgub.edu The use of o-bromoanilines has also been explored, often requiring modified conditions such as the use of specific phosphine (B1218219) ligands to facilitate the initial oxidative addition step. nih.gov

The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures to produce indoles. wikipedia.org This method is particularly useful for the synthesis of 2-alkylindoles. bhu.ac.in Modern variations of the Madelung synthesis utilize organolithium bases, allowing for milder reaction conditions and the synthesis of indoles with sensitive functional groups. bhu.ac.in A significant modification involves the introduction of electron-withdrawing groups to facilitate the formation of the necessary benzylic anion. researchgate.net

The Reissert indole synthesis is a multi-step process that begins with the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) to form an ethyl o-nitrophenylpyruvate. wikipedia.org Reductive cyclization of this intermediate, typically using zinc in acetic acid, yields an indole-2-carboxylic acid, which can be subsequently decarboxylated to the parent indole. wikipedia.orgresearchgate.net This method is well-suited for the synthesis of indoles with substituents on the benzene (B151609) ring but unsubstituted at the pyrrole (B145914) moiety. core.ac.uk

| Classical Synthesis | Starting Materials | Key Features | Applicability to Halogenated/Alkylated Indoles |

| Fischer | Phenylhydrazine, Aldehyde/Ketone | Acid-catalyzed, versatile | Widely used for various substitution patterns. |

| Larock | o-Haloaniline, Alkyne | Palladium-catalyzed, regioselective | Excellent for 2,3-disubstituted indoles. |

| Madelung | N-Phenylamide | Strong base, high temperature | Primarily for 2-alkylindoles. |

| Reissert | o-Nitrotoluene, Diethyl oxalate | Multi-step, good for benzene ring substitution | Suitable for specific substitution patterns. |

Contemporary and Green Chemistry Approaches for Indole Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient methods for indole synthesis. These contemporary approaches often focus on reducing waste, avoiding harsh reaction conditions, and utilizing less toxic reagents.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tandfonline.comtandfonline.com Several classical indole syntheses, including the Fischer, Madelung, and Bischler reactions, have been successfully adapted to microwave conditions. nih.govorganic-chemistry.org For instance, a microwave-assisted, solvent-free Bischler indole synthesis has been developed for the preparation of 2-arylindoles. organic-chemistry.org Furthermore, microwave irradiation has been employed for the cycloisomerization of 2-alkynylanilines in water without the need for added catalysts, acids, or bases. researchgate.net Solvent-free conditions, often coupled with microwave heating, represent a significant advancement in green chemistry, minimizing the use of volatile organic compounds. organic-chemistry.orgnih.gov

The development of metal-free and organocatalytic methods for indole synthesis is a rapidly growing area of research, driven by the desire to avoid the use of potentially toxic and expensive transition metal catalysts. researchgate.netacs.org These strategies often rely on the use of small organic molecules to catalyze the desired transformations. acs.org For example, metal-free direct arylations of indoles have been achieved using diaryliodonium salts. acs.org Additionally, multi-component reactions catalyzed by metal-free catalysts, such as ammonium (B1175870) chloride or L-proline, have been developed for the synthesis of various indole derivatives. dergipark.org.tr

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. arkat-usa.orgacs.org MCRs offer significant advantages in terms of atom economy, step economy, and the ability to generate molecular diversity. arkat-usa.orgacs.org Several MCRs have been developed for the synthesis of functionalized indoles. For example, the Ugi reaction, a well-known MCR, has been adapted for the synthesis of indole carboxamide amino amides. acs.org Another innovative two-step MCR involves the reaction of anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides to produce a wide range of indole derivatives under mild, metal-free conditions. rsc.org

Regioselective Functionalization Techniques for Targeted Substitution on the Indole Ring

While the de novo synthesis of the indole core is a primary strategy, the direct functionalization of a pre-existing indole ring is often a more convergent approach to accessing specific substitution patterns. However, achieving regioselectivity in the functionalization of the indole nucleus can be challenging due to the multiple reactive sites. nih.gov

The C-H bonds at the C4, C5, C6, and C7 positions of the benzene ring of indole have similar reactivity, making their selective functionalization difficult. nih.gov The use of directing groups has proven to be a crucial strategy to overcome this challenge. nih.gov For example, an aldehyde functional group can direct the regioselective functionalization of the C4 position of the indole ring using a ruthenium catalyst. nih.gov Similarly, the selective functionalization of the C7 position can be achieved by first reducing the indole to an indoline, performing the C-H functionalization, and then re-oxidizing to the indole. nih.gov An iridium-catalyzed C7-allylic alkylation of 4-aminoindoles has also been reported, demonstrating a direct intermolecular regioselective functionalization of the indole benzene ring. acs.org

Direct iodination of the indole ring at the C5 position has been achieved under mild, metal-free conditions, providing a valuable entry point for further functionalization. rsc.org The regioselective introduction of substituents at various positions on the indole-2-carboxylate (B1230498) has also been explored, highlighting the influence of existing substituents on the outcome of subsequent reactions. clockss.org

| Functionalization Position | Methodology | Key Features |

| C4-Position | Ruthenium-catalyzed C-H activation with an aldehyde directing group. nih.gov | High regioselectivity, mild conditions. |

| C5-Position | Direct iodination. rsc.org | Metal-free, mild conditions. |

| C7-Position | Reduction to indoline, functionalization, and re-oxidation. nih.gov | Indirect but effective for selective functionalization. |

| C7-Position | Iridium-catalyzed allylic alkylation of 4-aminoindoles. acs.org | Direct, intermolecular, and enantioselective. |

Direct C-H Functionalization for Precise Bromination, Fluorination, and Alkylationacs.orgchim.it

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules, avoiding the need for pre-functionalized starting materials. acs.orgchim.itresearchgate.net Site-selective functionalization of the indole core, however, presents a significant challenge due to the presence of multiple reactive C-H bonds. acs.orgchim.itnih.gov The pyrrole ring is inherently more electron-rich, making the C3 position the most nucleophilic and prone to electrophilic substitution. chim.it Consequently, functionalization at the less reactive benzene core, particularly at the C7 position, requires specialized strategies. acs.orgchim.itnih.gov

C7-Bromination Strategies for 7-Bromo-3-ethyl-5-fluoro-1H-indole Precursors

Achieving selective bromination at the C7 position of an indole nucleus is a critical step in the synthesis of the target compound. Direct electrophilic bromination of a simple indole typically occurs at the C3 position. Therefore, strategies often involve the use of directing groups to steer the brominating agent to the desired C7 position. acs.orgnih.gov

One effective approach involves the installation of a directing group at the N1 position of the indole. For instance, the use of a pivaloyl or a phosphine-based group can facilitate metal-catalyzed C-H activation and subsequent functionalization at the C7 position. acs.orgnih.gov While these methods are effective, they often rely on precious metal catalysts, which can be a drawback for large-scale synthesis. acs.orgnih.gov

Transition-metal-free approaches have also been developed. For example, chelation-assisted C-H borylation using simple reagents like BBr3 can selectively introduce a boron moiety at the C7 position, which can then be converted to a bromo group. acs.orgnih.gov Another strategy involves the regioselective bromination of specific indole precursors. For instance, the bromination of 4-substituted 1H-indazoles with N-bromosuccinimide (NBS) has been shown to occur regioselectively at the C7 position. nih.govrsc.orgrsc.org This suggests that the electronic properties of substituents on the indole ring can significantly influence the site of bromination. Electrochemical methods also offer a sustainable alternative for the bromination of C-H bonds, avoiding the need for transition metals and chemical oxidants. mdpi.com

Table 1: Selected Reagents for C7-Bromination of Indoles

| Reagent | Catalyst/Conditions | Remarks |

| N-Bromosuccinimide (NBS) | Directing group (e.g., N-P(O)tBu2) and Pd or Cu catalyst | Directs bromination to C7. acs.orgnih.gov |

| BBr3 | Chelation-assistance (e.g., N-pivaloyl) | Transition-metal-free C-H borylation followed by conversion to bromide. acs.orgnih.gov |

| N-Bromosuccinimide (NBS) | Specific substituted indazoles | Regioselective bromination at C7. nih.govrsc.orgrsc.org |

| NH4Br/nBu4NBr | Electrochemical conditions | Transition-metal-free and oxidant-free bromination. mdpi.com |

C5-Fluorination Methodologies and Fluorine Atom Incorporation in Indoles

The introduction of a fluorine atom at the C5 position of the indole ring can significantly modulate the biological activity of the molecule. researchgate.net Direct C-H fluorination of indoles is a challenging transformation, and several methods have been developed to achieve this. researchgate.net

Electrophilic fluorination using reagents like Selectfluor® is a common approach. However, controlling the regioselectivity can be difficult. Directing-group strategies, similar to those used for bromination, can be employed to achieve C5-fluorination. For instance, palladium-catalyzed C-H activation with a directing group at the C3 position can facilitate fluorination at the C5 position. acs.orgnih.gov

Metal-free methods for fluorination have also gained prominence. nih.gov An oxidative-dearomatization-enabled approach allows for the synthesis of fluorinated indoles from simple anilines. nih.gov Another strategy involves the use of micellar catalysis for the monofluorination of indoles in water, offering a green and selective method. researchgate.net Furthermore, a direct and highly regioselective C5-H iodination of indoles has been reported, which could potentially be followed by a nucleophilic fluorination step. researchgate.netrsc.org The development of versatile synthetic strategies for incorporating fluorine into the propyl linker of indole derivatives has also been explored to improve pharmacokinetic profiles. nih.gov

Table 2: Methods for C5-Fluorination of Indoles

| Method | Reagents/Catalyst | Key Features |

| Directing-Group-Assisted C-H Fluorination | Pd catalyst, directing group at C3 | Site-selective fluorination at C5. acs.orgnih.gov |

| Oxidative Dearomatization | Organic oxidant, hexafluoroacetylacetone | Metal-free synthesis of fluorinated indoles. nih.gov |

| Micellar Catalysis | Electrophilic fluorine source in water | Green and selective monofluorination. researchgate.net |

| Iodination followed by Fluorination | NIS/TFA, then nucleophilic fluorine source | Two-step process for C5-fluorination. researchgate.netrsc.org |

| Palladium-Catalyzed C-H Functionalization | Fluorinated diazoalkanes | Synthesis of gem-difluoro olefins from indoles. nih.gov |

C3-Alkylation Strategies for Ethyl Group Introduction into Indole Structures

The introduction of an ethyl group at the C3 position of the indole ring is a common modification in the synthesis of bioactive molecules. nih.gov The C3 position is the most nucleophilic site in the indole ring, making it susceptible to electrophilic attack. chim.it

Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto aromatic rings. byjus.comumn.edumt.com In the context of indoles, this can be achieved by reacting the indole with an ethyl halide in the presence of a Lewis acid catalyst. mdpi.com However, this method can suffer from issues like over-alkylation and rearrangement of the alkyl group. umn.edu

More controlled methods for C3-alkylation have been developed. For example, the reaction of indoles with aldehydes or ketones in the presence of a reducing agent can lead to the formation of C3-alkylated indoles. nih.gov A metal-free transfer hydrogenation following indolyl alcohol formation is an efficient approach. nih.gov Boron trifluoride etherate (BF3-OEt2) has been shown to be an effective promoter for the C3-alkylation of indoles with maleimides. mdpi.com Furthermore, a B(C6F5)3-catalyzed direct C3-alkylation of indoles using amine-derived alkylating agents provides a metal-free alternative. acs.org Enantioselective C3-alkylation reactions have also been developed using chiral catalysts. mdpi.com

Table 3: Reagents and Catalysts for C3-Alkylation of Indoles

| Reagent | Catalyst/Conditions | Remarks |

| Ethyl Halide | Lewis Acid (e.g., AlCl3) | Classic Friedel-Crafts alkylation. byjus.commt.commdpi.com |

| Aldehyde/Ketone | Reducing Agent | Reductive amination approach. nih.gov |

| Maleimides | BF3-OEt2 | Efficient for C3-alkylation with specific electrophiles. mdpi.com |

| Amine-derived alkylating agents | B(C6F5)3 | Metal-free direct C3-alkylation. acs.org |

| Allylic Carbonates | Pd catalyst and chiral ligand | Enantioselective N- and C3-alkylation. mdpi.com |

Cross-Coupling Reactions for Advanced Derivatization of Bromoindoles (e.g., Suzuki-Miyaura, Sonogashira)nih.govrsc.org

Once the 7-bromoindole (B1273607) scaffold is synthesized, cross-coupling reactions provide a powerful tool for further diversification. The bromo substituent serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is a widely used method for forming C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. nih.govrsc.orgyonedalabs.com This reaction is known for its mild reaction conditions, broad substrate scope, and tolerance of various functional groups. nih.gov In the context of 7-bromoindoles, a Suzuki-Miyaura coupling with an appropriate boronic acid or ester can be used to introduce a wide range of aryl or alkyl substituents at the C7 position. nih.govnih.gov Mild, aqueous conditions have been developed for the Suzuki-Miyaura cross-coupling of (hetero)aryl halides, making it suitable for late-stage functionalization of complex molecules. rsc.org

The Sonogashira coupling reaction is another palladium-catalyzed cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. researchgate.netresearchgate.netwikipedia.orgorganic-chemistry.orglibretexts.org This reaction is particularly useful for introducing alkynyl groups onto the indole scaffold. The reaction typically employs a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org Copper-free Sonogashira couplings have also been developed. researchgate.net The Sonogashira reaction can be performed under mild conditions, including in aqueous media, which is advantageous for the synthesis of complex molecules. researchgate.net

Electrochemical Approaches to Indole Functionalizationrsc.orgacs.orgresearchgate.netnih.gov

Electrochemical synthesis has emerged as a green and sustainable alternative to traditional chemical methods for the functionalization of organic molecules. rsc.orgresearchgate.netnih.gov By using electricity as a "reagent," electrochemical methods can often avoid the use of harsh oxidants or reductants and can lead to unique reactivity. acs.orgresearchgate.net

In the context of indole synthesis and functionalization, electrochemical methods have been employed for various transformations. researchgate.net This includes the dearomative functionalization of indoles to produce indolines with diverse functionalities. acs.orgacs.org For example, an electrochemical oxidative dearomatization of indoles can lead to the formation of fluorine-containing spirocyclic indolines. acs.org Electrochemical methods have also been used for the C-H functionalization of indoles, providing a direct route to substituted indole derivatives. researchgate.net An environmentally benign electrochemical approach has been demonstrated for the site-selective functionalization of indole derivatives with hexafluoroisopropanol. rsc.org Furthermore, electrochemical protocols have been developed for the oxidative ring-opening of indoles to access synthetically useful anthranilic acid derivatives. nih.gov

Advanced Synthetic Protocols for Indole-Based Heterocyclesopenmedicinalchemistryjournal.comrsc.orgrsc.orgthieme-connect.comresearchgate.net

The development of novel and efficient methods for the synthesis of indole-based heterocycles is an active area of research. openmedicinalchemistryjournal.comrsc.orgrsc.orgresearchgate.net These advanced protocols often aim to improve efficiency, selectivity, and environmental friendliness compared to classical methods. openmedicinalchemistryjournal.com

Recent advances include the use of transition metal-catalyzed cyclization reactions of unsaturated substrates, such as alkynes and nitrogen sources, to construct the indole core. rsc.org The use of 3-diazoindolin-2-imines as versatile building blocks has enabled the synthesis of a wide range of indole-embedded heterocycles through various metal-catalyzed transformations. rsc.org An amidoaluminum-mediated strategy has been developed for the practical synthesis of indole-based heterocycles from indole-3-carboxylates. thieme-connect.com Furthermore, the development of green synthetic methods, such as those using ionic liquids, water as a solvent, or microwave irradiation, is a growing trend in indole chemistry. openmedicinalchemistryjournal.com

Reaction Chemistry and Mechanistic Studies of 7 Bromo 3 Ethyl 5 Fluoro 1h Indole and Its Derivatives

Investigation of Reaction Pathways and Selectivity in Substituted Indole (B1671886) Systems

The reactivity of the indole ring is significantly influenced by the nature and position of its substituents. The electron-rich nature of the indole nucleus makes it prone to electrophilic attack, primarily at the C3 position. However, when the C3 position is occupied, as in the case of 7-Bromo-3-ethyl-5-fluoro-1H-indole, electrophilic substitution can be directed to other positions, most notably the C2 position. The presence of both electron-donating (ethyl) and electron-withdrawing (bromo and fluoro) groups on the this compound molecule creates a unique electronic environment that governs the regioselectivity of its reactions.

Studies on substituted indoles have shown that the reaction pathway can be highly dependent on the reaction conditions and the nature of the reacting species. For instance, in palladium-catalyzed cross-coupling reactions, the presence of a C3 substituent can promote C2-functionalization. nih.gov The choice of catalyst, ligands, and reaction conditions can be optimized to achieve high selectivity for a desired product. The interplay of these factors is crucial in designing synthetic routes to complex indole derivatives.

Reactivity of Bromo-, Ethyl-, and Fluoro-Substituents on the Indole Core

Electrophilic Substitution Patterns on Functionalized Indoles

The indole nucleus is inherently electron-rich, making it susceptible to electrophilic substitution. bhu.ac.in The preferred site of attack is the C3 position due to the stability of the resulting cation, which can be stabilized by the lone pair of electrons on the nitrogen atom. bhu.ac.in When the C3 position is already substituted, as in this compound, electrophilic attack is generally directed to the C2 position. However, the presence of other substituents can alter this preference.

The electron-donating ethyl group at C3 further activates the pyrrole (B145914) ring towards electrophilic attack, while the electron-withdrawing fluoro and bromo groups on the benzene (B151609) ring deactivate it. This electronic push-pull effect can lead to complex substitution patterns. For instance, Friedel-Crafts acylation of substituted indoles can occur at various positions depending on the specific substituents and reaction conditions. nih.gov The regioselectivity of halogenation reactions on indoles is also highly dependent on the substitution pattern, with halogenation often occurring at the most activated position. researchgate.net

| Reaction | Typical Reagent | Favored Position (Unsubstituted Indole) | Influence of Substituents on this compound |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C3 | Attack likely at C2 due to blocked C3. Deactivating groups on the benzene ring may require harsher conditions. |

| Halogenation | NBS, NCS | C3 | With C3 blocked, halogenation would likely occur at C2. researchgate.net |

| Friedel-Crafts Acylation | Acyl chloride/Lewis acid | C3 | Directed to C2. The presence of the deactivating fluoro and bromo groups might necessitate a stronger Lewis acid. nih.gov |

| Sulfonation | SO₃/Pyridine | C3 | Likely C2-sulfonation. |

Nucleophilic Reactions and Transformations on Halogenated Indoles

The bromine atom at the C7 position of this compound serves as a key site for nucleophilic reactions. Halogenated indoles are valuable precursors for the synthesis of more complex molecules through transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. mdpi.comresearchgate.net These reactions allow for the introduction of a wide variety of substituents at the C7 position.

Furthermore, nucleophilic aromatic substitution (SNAr) can occur at the C7 position, particularly if the ring is sufficiently activated by electron-withdrawing groups. While the fluoro group at C5 provides some activation, additional activating groups or harsh reaction conditions may be necessary for SNAr to proceed efficiently. The reactivity of halogenated indoles in nucleophilic substitution is also influenced by the nature of the nucleophile and the reaction conditions. mdpi.com

Functional Group Transformations and Derivatizations of this compound

The functional groups present in this compound offer numerous possibilities for further derivatization. The N-H proton of the indole can be deprotonated with a strong base to form an indolyl anion, which can then be alkylated or acylated. bhu.ac.in The bromine atom at C7 is a versatile handle for introducing new functional groups via cross-coupling reactions. For example, Suzuki coupling with boronic acids can introduce aryl or heteroaryl groups, while Sonogashira coupling with terminal alkynes can introduce alkynyl moieties. researchgate.net

Oxidative and Reductive Chemistry of Functionalized Indoles

The indole nucleus can undergo both oxidation and reduction reactions, leading to a variety of products. The C2=C3 double bond of the indole is susceptible to oxidative cleavage under strong oxidizing conditions. bohrium.com Milder oxidation can lead to the formation of oxindoles or other oxygenated derivatives. The specific outcome of an oxidation reaction is highly dependent on the oxidant used and the substitution pattern of the indole. rsc.org For instance, aerobic oxidative functionalization of indoles has emerged as a green and efficient method for the synthesis of various indole derivatives. bohrium.com

Reduction of the indole ring can also be achieved under various conditions. Catalytic hydrogenation can reduce the pyrrole ring to an indoline, or under more forcing conditions, can reduce both the pyrrole and benzene rings. bhu.ac.in Chemical reducing agents such as sodium borohydride (B1222165) are generally not strong enough to reduce the indole ring, but stronger reducing agents like lithium aluminum hydride can effect reduction. bhu.ac.in The presence of the bromo and fluoro substituents on the benzene ring of this compound would likely influence the regioselectivity of reduction, with the pyrrole ring being the more probable site of initial reduction.

Mechanistic Elucidation of Novel Indole Functionalization Reactions

The development of new methods for indole functionalization is an active area of research, and understanding the mechanisms of these reactions is crucial for their optimization and broader application. nih.govchim.it Mechanistic studies often involve a combination of experimental techniques, such as kinetic studies, isotopic labeling, and the isolation and characterization of intermediates, as well as computational modeling.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For 7-Bromo-3-ethyl-5-fluoro-1H-indole, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional (2D) experiments, would provide a definitive structural assignment.

Proton (¹H) and Carbon (¹³C) NMR Techniques for Indole (B1671886) Derivatives

The ¹H NMR spectrum of this compound is expected to show distinct signals for each proton in the molecule. The indole N-H proton typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm). The aromatic protons on the benzene (B151609) ring (H-4 and H-6) would appear as doublets, with their chemical shifts and coupling constants influenced by the adjacent fluorine and bromine substituents. The H-2 proton on the pyrrole (B145914) ring would likely be a singlet or a narrow triplet due to coupling with the N-H proton. The ethyl group at the C-3 position will present as a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons. huji.ac.ilresearchgate.net

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms of the indole core (C-2, C-3, C-3a, C-4, C-5, C-6, C-7, and C-7a) would resonate in the aromatic region (δ 100-140 ppm). researchgate.net The presence of the electronegative fluorine and bromine atoms will cause significant shifts in the attached carbons (C-5 and C-7) and their neighbors. The C-F bond will induce a large one-bond coupling (¹JCF), and smaller two- and three-bond couplings, which can be observed in the ¹³C spectrum. The carbons of the ethyl group will appear in the aliphatic region (δ < 30 ppm). huji.ac.il

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of substituted indole derivatives. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-H | > 10 (broad singlet) | - |

| C-2 | ~7.0-7.2 (singlet) | ~123-125 |

| C-3 | - | ~115-118 |

| C-4 | ~7.3-7.5 (doublet of doublets) | ~118-120 (d, JCF) |

| C-5 | - | ~157-160 (d, ¹JCF) |

| C-6 | ~6.9-7.1 (doublet of doublets) | ~110-112 (d, JCF) |

| C-7 | - | ~100-103 |

| C-3a | - | ~128-130 |

| C-7a | - | ~135-137 |

| -CH₂- | ~2.7-2.9 (quartet) | ~18-20 |

Fluorine (¹⁹F) NMR for Fluorinated Indoles

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. youtube.com For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom at the C-5 position. The chemical shift of this fluorine is expected to be in the typical range for aromatic C-F bonds. researchgate.netucsb.edu This signal would be split into a doublet of doublets due to coupling with the vicinal protons, H-4 and H-6. huji.ac.ilnih.gov The magnitude of these ³JHF coupling constants provides further confirmation of the substitution pattern on the benzene ring.

Advanced 2D NMR Experiments for Connectivity and Stereochemical Analysis

To definitively establish the connectivity of the molecule, a suite of 2D NMR experiments is employed. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, it would show correlations between the methylene and methyl protons of the ethyl group, and between the adjacent aromatic protons (H-4 and H-6). researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.comsdsu.edu It would be used to assign each proton signal to its corresponding carbon atom, for example, linking the ¹H signal of H-2 to the ¹³C signal of C-2.

Vibrational Spectroscopy for Functional Group Analysis (Fourier-Transform Infrared (FT-IR))

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations (stretching and bending). beilstein-journals.org The FT-IR spectrum of this compound would display several characteristic absorption bands.

Table 2: Expected FT-IR Absorption Bands for this compound Values are typical ranges for the specified functional groups.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (indole) | Stretching | 3400 - 3300 |

| C-H (aromatic) | Stretching | 3100 - 3000 orgchemboulder.com |

| C-H (aliphatic) | Stretching | 2960 - 2850 |

| C=C (aromatic) | Stretching | 1600 - 1450 orgchemboulder.com |

| C-F (aromatic) | Stretching | 1250 - 1100 nih.gov |

The N-H stretching vibration of the indole ring is typically observed as a sharp to medium band around 3400-3300 cm⁻¹. The aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group are found just below 3000 cm⁻¹. orgchemboulder.comlibretexts.org The C=C stretching vibrations within the aromatic and pyrrole rings give rise to a series of absorptions in the 1600-1450 cm⁻¹ region. The presence of the halogen substituents is confirmed by their characteristic stretching vibrations: the C-F stretch appears in the 1250-1100 cm⁻¹ region, and the C-Br stretch is found at lower wavenumbers, typically between 690-515 cm⁻¹. nih.govlibretexts.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (High-Resolution Mass Spectrometry (HRMS), Liquid Chromatography-Mass Spectrometry (LC-MS))

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its molecular formula (C₁₀H₉BrFN). A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. chemguide.co.uk This results in two peaks of almost equal intensity (M+ and M+2) separated by two mass units, which is a clear indicator of a single bromine atom in the molecule. youtube.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is useful for analyzing the purity of the compound and studying its fragmentation. The fragmentation of indole derivatives often involves the loss of small molecules or radicals. For this compound, a common fragmentation pathway would be the cleavage of the ethyl group, leading to the loss of a methyl radical (•CH₃) or an ethyl radical (•C₂H₅). libretexts.orgresearchgate.net

Electronic Spectroscopy for Understanding Electronic Transitions (Ultraviolet-Visible (UV-Vis) Spectroscopy)

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of an indole derivative is characterized by two main absorption bands, referred to as the ¹Lₐ and ¹Lₑ bands, arising from π→π* transitions within the aromatic system. researchdata.edu.aunih.gov

For this compound, these absorption maxima are expected in the range of 260-290 nm. The exact positions and intensities of these bands are influenced by the substituents on the indole ring. The presence of the fluorine and bromine atoms, which are electron-withdrawing, can cause a shift in the absorption wavelengths (a bathochromic or hypsochromic shift) compared to the unsubstituted indole. vulcanchem.comresearchgate.net

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

For indole derivatives, X-ray crystallography can confirm the planarity of the indole ring system and determine the spatial orientation of its substituents. While specific crystallographic data for this compound is not publicly available, analysis of closely related bromo-indole compounds demonstrates the power of this technique. For instance, the crystal structure of 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione was determined, revealing a triclinic crystal system with the space group P-1 researchgate.net. This type of analysis provides definitive proof of structure and allows for the investigation of intermolecular interactions, such as hydrogen bonding and π-stacking, within the crystal lattice.

Table 1: Representative Crystallographic Data Obtainable from X-ray Analysis (Note: Data below is for a related bromo-indole compound and serves as an example of the parameters determined) researchgate.net

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 11.8333(6) |

| b (Å) | 12.8151(6) |

| c (Å) | 17.1798(8) |

| α (°) | 77.317(4) |

| β (°) | 74.147(4) |

| γ (°) | 66.493(5) |

| Volume (ų) | 2280.0(2) |

| Z (Molecules per unit cell) | 1 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. This procedure is essential for verifying the empirical formula of a newly synthesized molecule, ensuring it aligns with the expected theoretical composition. For this compound, with a molecular formula of C₁₀H₉BrFN, the analysis would be used to confirm the ratio of carbon, hydrogen, and nitrogen, providing critical evidence of the compound's purity and identity. The validation of a related bromo-indole derivative, 7-((5-bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium tetrafluoroborate, was successfully achieved using CHN-elemental analysis alongside other spectroscopic methods mdpi.com.

Table 2: Theoretical Elemental Composition of this compound (C₁₀H₉BrFN)

| Element | Symbol | Atomic Weight ( g/mol ) | % Composition |

| Carbon | C | 12.011 | 46.72% |

| Hydrogen | H | 1.008 | 3.53% |

| Bromine | Br | 79.904 | 31.09% |

| Fluorine | F | 18.998 | 7.40% |

| Nitrogen | N | 14.007 | 5.45% |

| Total | 257.08 | 100.00% |

Advanced Spectroscopic Techniques for Polymer Systems Containing Indole Moieties

The incorporation of indole moieties like this compound into polymer backbones can impart unique optical, electronic, and thermal properties. Understanding the relationship between the molecular structure of the indole unit and the macroscopic properties of the resulting material requires advanced spectroscopic methods mdpi.com. These techniques probe the structure, dynamics, and intermolecular interactions within the polymer matrix.

Solid-State Nuclear Magnetic Resonance (ssNMR): Unlike solution-state NMR, ssNMR provides detailed information about the structure and dynamics of materials in the solid phase. For polymers containing indole moieties, ssNMR can elucidate the conformation of the indole ring, its local environment within the polymer matrix, and the degree of phase separation in polymer blends or composites mdpi.comresearchgate.net.

Dielectric Spectroscopy: This technique measures the response of a material to an applied electric field over a range of frequencies. For indole-containing polymers, dielectric spectroscopy can reveal information about molecular mobility and relaxation processes associated with the polar indole groups, which is critical for understanding the material's physical and mechanical properties mdpi.com.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful tools for identifying functional groups. In polymer systems, IR and Raman spectroscopy can confirm the successful incorporation of the indole moiety into the polymer chain by identifying its characteristic vibrational bands mdpi.com. Advanced methods, such as two-dimensional correlation spectroscopy (2D-COS), can be used to study the specific interactions between the indole unit and the polymer matrix under external perturbations like temperature changes. Furthermore, techniques like Atomic Force Microscopy-Infrared (AFM-IR) can provide chemical information at the nanoscale, which is invaluable for characterizing the interface between polymer and filler in composites mdpi.com.

Table 3: Application of Advanced Spectroscopic Techniques to Indole-Containing Polymers

| Technique | Information Provided | Relevance for Indole Polymers |

| Solid-State NMR (ssNMR) | Local environment, molecular conformation, dynamics, phase morphology. mdpi.comresearchgate.net | Determines how the indole unit is packed and moves within the solid polymer, affecting bulk properties. |

| Dielectric Spectroscopy | Molecular mobility, dipole relaxation processes, glass transition temperature. mdpi.com | Characterizes the motion of the polar indole groups, which influences the material's dielectric and mechanical behavior. |

| IR & Raman Spectroscopy | Presence of functional groups, intermolecular interactions (e.g., hydrogen bonding), conformational changes. mdpi.com | Confirms incorporation of the indole moiety and probes its interactions with the polymer backbone. |

Research Applications of the Indole Scaffold in Chemical Design

The Indole (B1671886) Nucleus as a Privileged Scaffold in Advanced Chemical Synthesis

The indole scaffold is a recurring motif in a vast number of natural products, pharmaceuticals, and agrochemicals. nih.govnih.govnih.gov Its structural versatility and ability to participate in various non-covalent interactions make it an ideal foundation for the design of novel bioactive molecules. researchgate.net The indole ring system is present in numerous clinically approved drugs, highlighting its significance in medicinal chemistry. nih.govresearchgate.net

The concept of a "privileged scaffold" was introduced to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets through judicious modification. researchgate.net The indole nucleus perfectly embodies this concept, serving as a versatile template for creating extensive libraries of compounds with diverse pharmacological activities. organic-chemistry.org Its amenability to functionalization at multiple positions allows chemists to fine-tune the steric, electronic, and lipophilic properties of the resulting molecules, thereby optimizing their interaction with specific biological receptors. nih.govresearchgate.net

Design Principles for Building Blocks Incorporating Bromo-, Ethyl-, and Fluoro-Indole Moieties

The design of novel building blocks is a critical strategy for enhancing the quality and diversity of compound libraries in drug discovery. csmres.co.uk The incorporation of specific substituents onto the indole scaffold, such as bromo, ethyl, and fluoro groups, is guided by principles aimed at modulating the molecule's properties for specific applications.

The synthesis of such multi-substituted indoles often relies on multi-component reactions or sequential functionalization steps, allowing for the construction of highly complex and diverse molecular architectures. nih.govrsc.org The strategic placement of these substituents on the 7-bromo-3-ethyl-5-fluoro-1H-indole scaffold is intended to create a unique three-dimensional structure with tailored electronic properties, making it a valuable building block for a range of applications.

Applications in Functional Materials Research (e.g., Non-Linear Optics (NLO), Fluorescent Probes)

Indole derivatives have garnered significant interest in the field of materials science, particularly for their potential in non-linear optics (NLO) and as fluorescent probes.

Non-Linear Optics (NLO): NLO materials are capable of altering the properties of light, a phenomenon that has applications in telecommunications, optical computing, and data storage. youtube.com Organic molecules with extended π-conjugated systems, like indole derivatives, can exhibit significant NLO responses. nih.govarxiv.orgresearchgate.net The introduction of electron-donating and electron-withdrawing groups can enhance these properties by increasing intramolecular charge transfer. mdpi.com While extensive research exists on various indole derivatives for NLO applications, the specific impact of a 7-bromo and 5-fluoro substitution pattern on the NLO properties of a 3-ethyl-1H-indole would require dedicated computational and experimental studies. Interestingly, one study on 3,3′-biindole derivatives noted that the presence of bromine could reduce the NLO properties, suggesting that the nature and position of the halogen are critical. conicet.gov.ar

Fluorescent Probes: Fluorescent probes are indispensable tools in chemical biology and medical diagnostics for visualizing and quantifying biological molecules and processes. nih.gov The indole scaffold is a common component of fluorescent probes due to its inherent fluorescence and the relative ease with which its photophysical properties can be tuned through chemical modification. mdpi.comnih.govbohrium.com The introduction of fluorine atoms can enhance the quantum yield and photostability of fluorescent dyes. nih.gov Indole-based sensors have been developed for a variety of analytes. nih.gov The specific combination of bromo, ethyl, and fluoro substituents in this compound would likely result in unique photophysical properties, making it a candidate for the development of novel fluorescent probes.

Methodologies for Scaffold Hopping and Structural Optimization in Chemical Design

Scaffold Hopping: In drug discovery, scaffold hopping is a powerful strategy used to identify novel core structures that retain the biological activity of a known parent compound but possess improved properties, such as enhanced potency, reduced toxicity, or a different intellectual property landscape. nih.gov The indole scaffold has been a frequent starting point for such endeavors. For instance, researchers have successfully "hopped" from an indole core to an indazole framework to develop dual inhibitors of MCL-1 and BCL-2, important targets in cancer therapy. nih.govrsc.orgresearchgate.net This demonstrates the utility of replacing the indole core while maintaining the key pharmacophoric elements to discover new chemical entities.

Structural Optimization: The systematic modification of a lead compound to improve its pharmacological profile is a cornerstone of medicinal chemistry. The indole scaffold, with its multiple sites for substitution, is highly amenable to structural optimization. nih.gov For example, a systematic "fluorine walk" around the indole ring of a series of RXFP3 agonists was used to identify the optimal position for a fluoro substituent to improve potency. nih.gov This study revealed that a 5-fluoro substitution was most beneficial, while other halogen substitutions at the same position led to a loss of activity, highlighting the subtle yet critical role of specific substituents. nih.gov The compound this compound represents a specific point in the vast chemical space of substituted indoles, and its utility would be explored through the synthesis and evaluation of related analogs to establish structure-activity relationships.

Advanced Chemical Biology Approaches Utilizing Indole Scaffolds (e.g., Late-Stage Functionalization, Bioconjugation)

Late-Stage Functionalization (LSF): LSF refers to the introduction of new functional groups into a complex molecule at a late stage of the synthesis. This strategy is highly valuable as it allows for the rapid diversification of drug candidates and the modification of natural products. nih.govchemrxiv.orgacs.org The indole scaffold has been the subject of extensive LSF research. Methodologies have been developed for the selective functionalization of various positions on the indole ring, including the challenging C4 and C7 positions, often through transition metal-catalyzed C-H activation. rsc.orgacs.org The ability to selectively introduce new moieties onto a pre-existing, highly substituted indole core like this compound would open up avenues for creating even more complex and functionally diverse molecules.

Bioconjugation: Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule, such as a protein or a nucleic acid. Indole-containing molecules, particularly those derived from the amino acid tryptophan, are important targets for bioconjugation. Facile and scalable methods for the N-alkenylative modification of indoles have been developed, which can be used to install handles for further synthetic manipulations, including bioconjugation. nih.govacs.org These strategies could potentially be applied to this compound, enabling its attachment to biomolecules for applications in targeted drug delivery or as chemical probes to study biological systems.

Q & A

Q. What are the optimized synthetic routes for 7-bromo-3-ethyl-5-fluoro-1H-indole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential halogenation and alkylation. For example:

- Bromination: Start with a 5-fluoroindole derivative. Use N-bromosuccinimide (NBS) in acetic acid at 0–25°C to introduce bromine at the 7th position .

- Ethylation at Position 3: Employ Friedel-Crafts alkylation or nucleophilic substitution (e.g., using ethyl iodide with a Lewis acid catalyst like AlCl₃). Optimize solvent polarity (e.g., DCM or DMF) to enhance regioselectivity .

- Purification: Use column chromatography (silica gel, 70:30 ethyl acetate/hexane) or recrystallization. Monitor purity via TLC (Rf ~0.3–0.5) .

Key Variables: Temperature control during bromination prevents overhalogenation. Ethylation requires anhydrous conditions to avoid side reactions.

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Look for ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 2.8–3.2 ppm for CH₂) and indole NH (δ ~10–12 ppm). Fluorine coupling may split adjacent proton signals .

- ¹³C NMR: Confirm bromine (C-Br ~105–110 ppm) and fluorine (C-F ~160 ppm) substituents .

- Mass Spectrometry: High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ (calculated for C₁₀H₈BrF₂N: ~284.97 g/mol) .

- Elemental Analysis: Validate Br and F content (±0.3% deviation) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage: Keep in amber vials under inert gas (Ar/N₂) at –20°C to prevent degradation. Avoid moisture (use desiccants) .

- Solubility: Dissolve in DMSO or DMF for biological assays. For reactions, use anhydrous THF or dichloromethane .

- Stability Testing: Monitor via HPLC every 6 months; degradation products (e.g., dehalogenated derivatives) should be <2% .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the biological activity of this compound?

Methodological Answer:

- Comparative Analog Synthesis: Synthesize analogs (e.g., 3-methyl, 5-chloro) and compare activities. For example, replacing ethyl with methyl reduces lipophilicity, impacting membrane permeability .

- Biological Assays: Test cytotoxicity (MTT assay), antimicrobial activity (MIC against S. aureus and E. coli), and anti-inflammatory effects (COX-2 inhibition). Use IC₅₀ values to rank potency .

- Computational Modeling: Perform docking studies (AutoDock Vina) to predict interactions with targets like kinases or GPCRs. The bromine and fluorine groups enhance hydrophobic and electrostatic binding, respectively .

Q. What mechanistic insights explain the anticancer activity of this compound?

Methodological Answer:

- Apoptosis Pathways: Treat cancer cells (e.g., MCF-7, HeLa) and measure caspase-3/7 activation (fluorometric assays). Compare to controls to confirm apoptosis induction .

- Cell Cycle Analysis: Use flow cytometry (propidium iodide staining). A G2/M arrest suggests tubulin disruption .

- Target Identification: Employ pull-down assays with biotinylated probes. Mass spectrometry identifies binding partners (e.g., Bcl-2 family proteins) .

Q. How can researchers resolve contradictions in reported biological data for halogenated indoles?

Methodological Answer:

- Meta-Analysis: Compare datasets from PubChem and independent studies. For example, discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum concentration in cell culture) .

- Dose-Response Validation: Re-test conflicting results using standardized protocols (e.g., NIH/NCATS guidelines). Control for batch-to-batch compound variability via HPLC .

- Statistical Rigor: Apply ANOVA with post-hoc tests (p<0.05) to confirm significance. Report effect sizes (Cohen’s d) to contextualize findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.